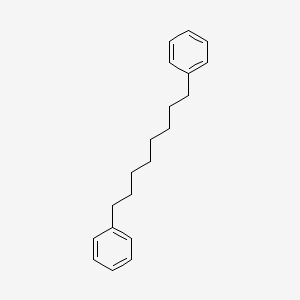
1,8-Diphenyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Diphenyloctane: is an organic compound with the molecular formula C20H26 . It consists of an octane backbone with phenyl groups attached to the first and eighth carbon atoms. This compound is known for its unique structural properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Diphenyloctane can be synthesized through a multi-step process involving the reaction of octane with phenyl groups. One common method involves the Friedel-Crafts alkylation of benzene with 1,8-dibromooctane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, continuous monitoring of reaction parameters, and efficient purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,8-Diphenyloctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperature and pressure.
Substitution: Halogens (chlorine, bromine), nitro groups, Lewis acids.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1,8-Diphenyloctane has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,8-diphenyloctane involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. The phenyl groups provide sites for π-π stacking interactions, while the octane backbone contributes to the overall hydrophobic character of the molecule. These interactions can influence the compound’s behavior in various chemical and biological systems.
Comparison with Similar Compounds
- 1,7-Diphenylheptane
- 1,6-Diphenylhexane
- 1,5-Diphenylpentane
Comparison: 1,8-Diphenyloctane is unique due to its longer carbon chain compared to similar compounds like 1,7-diphenylheptane and 1,6-diphenylhexane This longer chain length can affect its physical properties, such as melting and boiling points, as well as its reactivity in chemical reactions
Properties
CAS No. |
35511-91-2 |
|---|---|
Molecular Formula |
C20H26 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
8-phenyloctylbenzene |
InChI |
InChI=1S/C20H26/c1(3-7-13-19-15-9-5-10-16-19)2-4-8-14-20-17-11-6-12-18-20/h5-6,9-12,15-18H,1-4,7-8,13-14H2 |
InChI Key |
PVBAGVQDXYRYAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


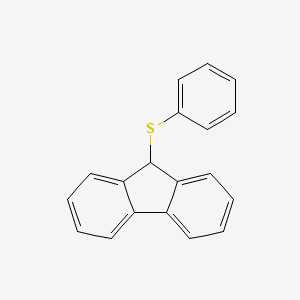

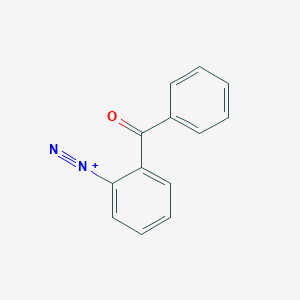
![4-{(E)-[(4-Octylphenyl)imino]methyl}benzonitrile](/img/structure/B14681419.png)
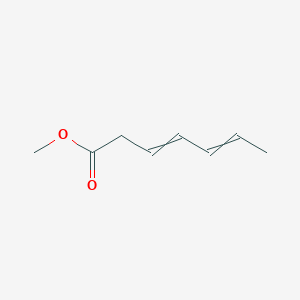
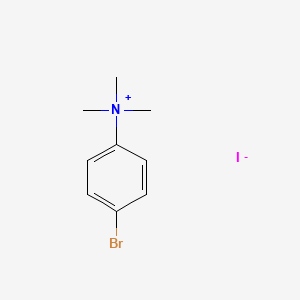


![1-[3-(Prop-1-en-2-yl)cyclopentyl]ethan-1-one](/img/structure/B14681460.png)
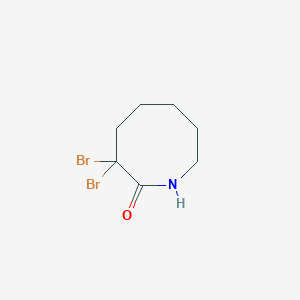
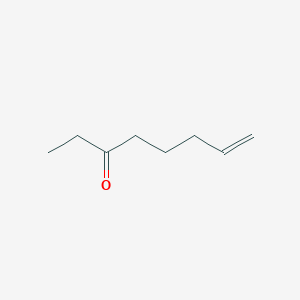
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)

![Methyl phenanthro[3,4-d][1,3]dioxole-6-carboxylate](/img/structure/B14681488.png)
